molecular formula C18H22N2O3S B12498905 N~2~-methyl-N-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-methyl-N-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B12498905
M. Wt: 346.4 g/mol
InChI Key: CMSZZWYCEWRTRG-UHFFFAOYSA-N
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Description

N~2~-methyl-N-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with a unique structure that includes both sulfonyl and glycinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methyl-N-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize N-methyl-N-(4-methylbenzyl)amine, which can then be reacted with sulfonyl chloride derivatives to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N~2~-methyl-N-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N~2~-methyl-N-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-methyl-N-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the glycinamide moiety may interact with enzymes or receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-methyl-N-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to the presence of both sulfonyl and glycinamide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C18H22N2O3S/c1-14-4-8-16(9-5-14)12-19-18(21)13-20(3)24(22,23)17-10-6-15(2)7-11-17/h4-11H,12-13H2,1-3H3,(H,19,21)

InChI Key

CMSZZWYCEWRTRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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